molecular formula C35H37N5O6S2 B612289 2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1) CAS No. 1360433-93-7

2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1)

Cat. No. B612289
CAS RN: 1360433-93-7
M. Wt: 687.83
InChI Key: SIJKXSMUXNJNQM-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KW-2450 is an orally bioavailable inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases with potential antineoplastic activity. IGF-1R/IR inhibitor KW-2450 selectively binds to and inhibits the activities of IGF-1R and IR, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. IGF-R1 and IR tyrosine kinases, overexpressed in a variety of human cancers, play significant roles in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.

Scientific Research Applications

Antimicrobial Activity

Research has revealed that derivatives of 2-Thiophenecarboxamide, such as those synthesized in the studies by Habib, Hassan, and El‐Mekabaty (2013), show promising antimicrobial activities. This includes potential applications against a range of bacterial and fungal pathogens, suggesting its utility in the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Anticancer Properties

Compounds related to 2-Thiophenecarboxamide have also been evaluated for their anticancer properties. A study by Ravinaik et al. (2021) demonstrated that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This highlights the potential of these compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis of Polymers

In the field of polymer science, derivatives of 2-Thiophenecarboxamide are used in the synthesis of ordered polymers. Yu, Seino, and Ueda (1999) demonstrated the use of similar compounds in creating complex poly(amide−acylhydrazide−amide) structures, which can have applications in material science and engineering (Yu, Seino, & Ueda, 1999).

Antipsychotic Potential

In the realm of neuroscience, derivatives of 2-Thiophenecarboxamide have been explored for their potential as antipsychotic agents. A study by Norman et al. (1996) investigated heterocyclic analogues of this compound and evaluated their effectiveness as potential antipsychotic drugs, highlighting their significance in psychiatric medication research (Norman, Navas, Thompson, & Rigdon, 1996).

Antiviral and Antimicrobial Applications

Additionally, derivatives have been synthesized for their potential in antiviral and antimicrobial applications. Reddy et al. (2013) synthesized new derivatives doped with febuxostat and evaluated their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, indicating potential for use in agriculture and medicine (Reddy, Rasheed, Rao, Adam, Venkata Rami Reddy, & Raju, 2013).

properties

CAS RN

1360433-93-7

Molecular Formula

C35H37N5O6S2

Molecular Weight

687.83

IUPAC Name

(E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide 4-methylbenzenesulfonate

InChI

InChI=1S/C28H29N5O3S.C7H8O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31);2-5H,1H3,(H,8,9,10)/b9-8+;

InChI Key

SIJKXSMUXNJNQM-HRNDJLQDSA-N

SMILES

O=C(C1=C(C)C=CS1)NC2=CC(CN3CCN(C(CO)=O)CC3)=CC=C2/C=C/C4=NNC5=C4C=CC=C5.OS(=O)(C6=CC=C(C)C=C6)=O

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KW2450;  KW-2450;  KW 2450.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1)
Reactant of Route 2
2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1)
Reactant of Route 3
Reactant of Route 3
2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1)
Reactant of Route 4
Reactant of Route 4
2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1)
Reactant of Route 5
Reactant of Route 5
2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1)
Reactant of Route 6
2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.